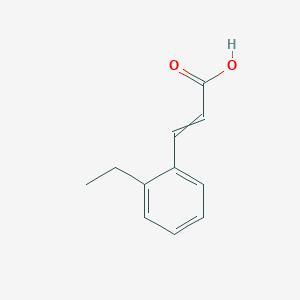

3-(2-ethylphenyl)prop-2-enoic Acid

Beschreibung

3-(2-Ethylphenyl)prop-2-enoic acid (CAS: 103988-23-4) is an α,β-unsaturated carboxylic acid characterized by a propenoic acid backbone substituted with a 2-ethylphenyl group at the β-position. Its molecular formula is C₁₁H₁₂O₂, with a molecular weight of 176.21 g/mol and a purity of ≥95% (commercially available via Apollo Scientific) . This compound is primarily used in research settings for synthetic organic chemistry and materials science applications .

Eigenschaften

Molekularformel |

C11H12O2 |

|---|---|

Molekulargewicht |

176.21 g/mol |

IUPAC-Name |

3-(2-ethylphenyl)prop-2-enoic acid |

InChI |

InChI=1S/C11H12O2/c1-2-9-5-3-4-6-10(9)7-8-11(12)13/h3-8H,2H2,1H3,(H,12,13) |

InChI-Schlüssel |

PPDRIRGALQZEPP-UHFFFAOYSA-N |

Kanonische SMILES |

CCC1=CC=CC=C1C=CC(=O)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 3-(2-ethylphenyl)prop-2-enoic Acid can be synthesized through several methods. One common approach is the Perkin reaction, which involves the condensation of an aromatic aldehyde with an acid anhydride in the presence of a base. Another method is the Claisen-Schmidt condensation, where an aromatic aldehyde reacts with an aliphatic ketone under basic conditions .

Industrial Production Methods: Industrial production of this compound often involves the use of catalytic processes to enhance yield and efficiency. The use of palladium-catalyzed coupling reactions, such as the Suzuki-Miyaura coupling, is also prevalent in industrial settings .

Analyse Chemischer Reaktionen

Types of Reactions: 3-(2-ethylphenyl)prop-2-enoic Acid undergoes various chemical reactions, including:

Oxidation: This reaction typically involves the use of oxidizing agents like potassium permanganate or chromium trioxide to convert the ethyl group into a carboxylic acid group.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to convert the carboxylic acid group into an alcohol.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Halogens (chlorine, bromine), nitro groups (nitric acid).

Major Products Formed:

Oxidation: Formation of 2-ethylbenzoic acid.

Reduction: Formation of 2-ethylcinnamyl alcohol.

Substitution: Formation of halogenated or nitrated derivatives of this compound.

Wissenschaftliche Forschungsanwendungen

3-(2-ethylphenyl)prop-2-enoic Acid has a wide range of applications in scientific research:

Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: It serves as a precursor for the synthesis of biologically active compounds, including antimicrobial and anticancer agents.

Medicine: Research has shown its potential in developing drugs for treating various diseases due to its bioactive properties.

Industry: It is used in the production of fragrances, flavors, and as an intermediate in the synthesis of polymers and resins

Wirkmechanismus

The mechanism of action of 3-(2-ethylphenyl)prop-2-enoic Acid involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt the cell membrane integrity of microorganisms. In cancer research, it has been shown to induce apoptosis in cancer cells by activating specific signaling pathways .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Substituent Effects on Physical and Chemical Properties

The prop-2-enoic acid core is highly versatile, with substituent variations significantly altering properties. Below is a comparative analysis:

Table 1: Structural and Physical Properties of Prop-2-enoic Acid Derivatives

Hydrogen Bonding and Crystallography

Industrial and Pharmacological Relevance

- Ferulic acid is a bio-based precursor for syringaresinol, a sustainable alternative to bisphenol A in plastics .

- Caffeic acid derivatives are explored for carbon nanotube functionalization, enhancing material compatibility in nanotechnology .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.